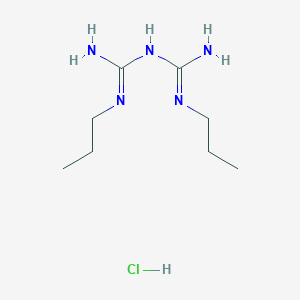

N1,N5-dipropylbiguanide hydrochloride

Description

N1,N5-Dipropylbiguanide hydrochloride is a synthetic biguanide derivative characterized by propyl groups attached to the nitrogen atoms at positions 1 and 5 of the biguanide backbone. Biguanides are a class of compounds known for their diverse biological activities, including antimicrobial, antidiabetic, and antiparasitic properties. This compound’s structure confers unique physicochemical properties, such as solubility in polar solvents and stability under physiological conditions, making it a candidate for pharmacological and biochemical studies.

Properties

IUPAC Name |

2-propyl-1-(N'-propylcarbamimidoyl)guanidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N5.ClH/c1-3-5-11-7(9)13-8(10)12-6-4-2;/h3-6H2,1-2H3,(H5,9,10,11,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJXYLAMZZILQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C(N)NC(=NCCC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N5-dipropylbiguanide hydrochloride typically involves the reaction of biguanide with propyl halides under specific conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters to ensure purity and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N1,N5-Dipropylbiguanide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Substitution: Propyl halides or other alkylating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

N1,N5-Dipropylbiguanide hydrochloride has found applications in various scientific research areas:

Chemistry: It serves as a precursor for the synthesis of other biguanide derivatives and is used in studying reaction mechanisms.

Biology: The compound is utilized in biological assays to investigate its effects on cellular processes.

Medicine: It has potential therapeutic applications, particularly in the treatment of metabolic disorders and infectious diseases.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which N1,N5-dipropylbiguanide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Biguanide derivatives vary based on substituents attached to the nitrogen atoms. Below is a comparison of N1,N5-dipropylbiguanide hydrochloride with structurally related compounds:

Pharmacological and Biochemical Differences

- Antimicrobial Activity: Unlike proguanil, which targets malaria parasites, this compound lacks documented antiparasitic efficacy.

- Metabolic Effects : Metformin’s methyl groups facilitate its role in glucose metabolism, while the propyl groups in This compound may limit similar metabolic interactions due to increased steric hindrance .

- Synthesis and Stability : Propyl-substituted biguanides like This compound are less water-soluble than metformin but more stable in organic solvents, suggesting utility in hydrophobic formulations .

Key Research Findings

- Pseudomonas aeruginosa N1 Studies: Evidence from microbial research highlights that phenazines and quinolones (e.g., 2-heptyl-4-quinolone) are more potent antimicrobials than biguanides in bacterial-fungal interactions .

- Electrophysiological Context : While unrelated to the compound’s pharmacology, neurophysiological studies on N1 repetition-attenuation (e.g., auditory processing) demonstrate that structural analogs in neuroscience often prioritize functional group modifications to modulate neural responses . This principle could inform biguanide derivative design for targeted bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.